tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C15H25NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is studied for its interactions with various biological targets and its potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique structure may offer advantages in the design of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Comparison: tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the tert-butyl group can influence the compound’s reactivity and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 10-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(17)11-15/h4-11H2,1-3H3 |
InChI Key |
MLTLJSPYJYVNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(=O)C2)CC1 |
Origin of Product |
United States |
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